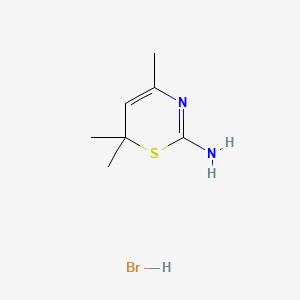![molecular formula C21H21PS3 B14704579 Phosphine, tris[2-(methylthio)phenyl]- CAS No. 17617-66-2](/img/structure/B14704579.png)
Phosphine, tris[2-(methylthio)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, tris[2-(methylthio)phenyl]-: is an organophosphorus compound with the molecular formula C21H21PS3 . It is a tertiary phosphine, characterized by the presence of three 2-(methylthio)phenyl groups attached to a central phosphorus atom. This compound is known for its applications in catalysis and coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphine, tris[2-(methylthio)phenyl]- can be synthesized through the reaction of 2-(methylthio)phenylmagnesium bromide with phosphorus trichloride . The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The general reaction scheme is as follows:
3C7H7SMgBr+PCl3→P(C7H7S)3+3MgBrCl
Industrial Production Methods: Industrial production of phosphine, tris[2-(methylthio)phenyl]- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Phosphine, tris[2-(methylthio)phenyl]- can undergo oxidation to form the corresponding phosphine oxide.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands in coordination complexes.
Coordination: This compound acts as a ligand in coordination chemistry, forming complexes with various metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides or other nucleophiles can be used.
Coordination: Metal salts like palladium chloride or platinum chloride are often used.
Major Products:
Oxidation: Phosphine oxide derivatives.
Substitution: Various substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
Chemistry: Phosphine, tris[2-(methylthio)phenyl]- is widely used as a ligand in transition metal catalysis. It enhances the reactivity and selectivity of catalysts in reactions such as hydrogenation, hydroformylation, and cross-coupling.
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its derivatives are explored for potential therapeutic applications.
Industry: In the industrial sector, phosphine, tris[2-(methylthio)phenyl]- is employed in the synthesis of fine chemicals and pharmaceuticals. It is also used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of phosphine, tris[2-(methylthio)phenyl]- primarily involves its role as a ligand. It coordinates with metal centers, influencing their electronic and steric properties. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates.
Comparación Con Compuestos Similares
- Phosphine, tris[2-(methoxy)phenyl]-
- Phosphine, tris[2-(methyl)phenyl]-
- Phosphine, tris[2-(chloromethyl)phenyl]-
Comparison: Phosphine, tris[2-(methylthio)phenyl]- is unique due to the presence of methylthio groups, which impart distinct electronic and steric properties. These properties enhance its effectiveness as a ligand in catalysis compared to its analogs with different substituents.
Propiedades
Número CAS |
17617-66-2 |
|---|---|
Fórmula molecular |
C21H21PS3 |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
tris(2-methylsulfanylphenyl)phosphane |
InChI |
InChI=1S/C21H21PS3/c1-23-19-13-7-4-10-16(19)22(17-11-5-8-14-20(17)24-2)18-12-6-9-15-21(18)25-3/h4-15H,1-3H3 |
Clave InChI |
DRQSTMDEXDIYTG-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC=C1P(C2=CC=CC=C2SC)C3=CC=CC=C3SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
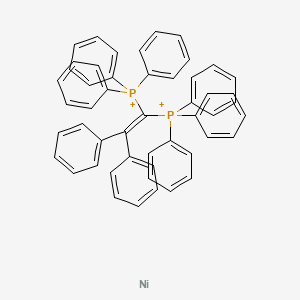
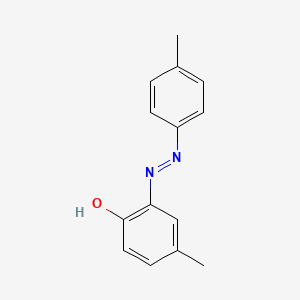
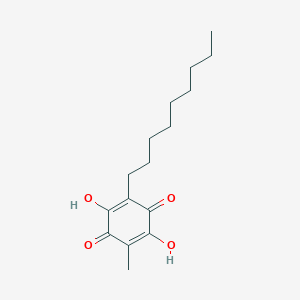
![Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-](/img/structure/B14704516.png)
![Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14704528.png)
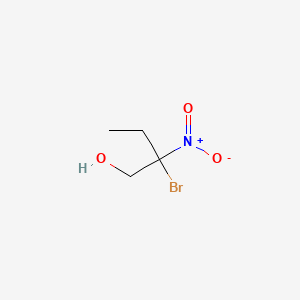

![1H-Spiro[dibenzo[d,f]indole-2,2'-[1,3]dioxolane]](/img/structure/B14704555.png)


![Spiro[2.4]hepta-1,4,6-triene](/img/structure/B14704570.png)

